Vernakalant-d6 chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

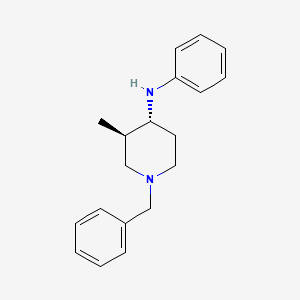

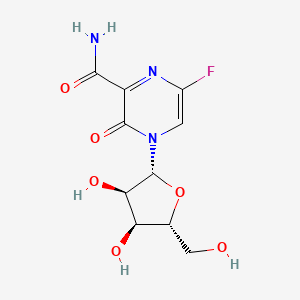

Vernakalant-d6 Hydrochloride is a deuterium-labeled version of Vernakalant, an antiarrhythmic medication used primarily for the rapid conversion of atrial fibrillation to sinus rhythm. This compound is particularly useful in pharmacokinetic studies due to its stable isotopic labeling, which allows for precise tracking and quantification during drug development processes .

Applications De Recherche Scientifique

Vernakalant-d6 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Employed in the investigation of cellular processes and metabolic pathways.

Medicine: Utilized in pharmacokinetic studies to track drug distribution and metabolism.

Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations

Mécanisme D'action

Target of Action

Vernakalant primarily targets atrial voltage-gated sodium channels and atria-specific potassium currents . These channels play a crucial role in the electrical activity of the heart, specifically in the generation and conduction of electrical impulses.

Mode of Action

Vernakalant interacts with its targets in a dose and frequency-dependent manner . It blocks atrial voltage-gated sodium channels and inhibits the late sodium current (INa), which confers its effect on intra-atrial conduction . This current blockade enhances and accelerates the onset of drug action in higher heart rates as the affinity of vernakalant for INa also increases .

Biochemical Pathways

Vernakalant affects the electrical activity of the heart by blocking currents in all phases of the atrial action potential . It specifically inhibits atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents) and prolongs the refractory period . This results in the lengthening of the atrial action potential and prolongation of the atrial action potential plateau .

Pharmacokinetics

The pharmacokinetics of Vernakalant involves its absorption, distribution, metabolism, and excretion (ADME). It is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers . These properties impact the bioavailability of the drug, influencing its therapeutic efficacy and potential side effects.

Result of Action

The primary result of Vernakalant’s action is the rapid conversion of atrial fibrillation (AF) to sinus rhythm (SR) in adults . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting the ventricular refractory period .

Action Environment

The action, efficacy, and stability of Vernakalant can be influenced by various environmental factors. These include the patient’s physiological state, the presence of other medications, and genetic factors such as the patient’s CYP2D6 metaboliser status

Analyse Biochimique

Biochemical Properties

Vernakalant-d6 Hydrochloride blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa) which confers its effect on intra-atrial conduction . This current blockade enhances and the onset of drug action accelerates in higher heart rate as the affinity of Vernakalant-d6 Hydrochloride for INa also increases .

Cellular Effects

Vernakalant-d6 Hydrochloride blocks currents in all phases of atrial action potential including atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine dependent potassium currents) and prolongs the refractory period . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting ventricular refractory period .

Molecular Mechanism

The molecular mechanism of Vernakalant-d6 Hydrochloride involves blocking atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibiting late sodium current (INa) which confers its effect on intra-atrial conduction . This current blockade enhances and the onset of drug action accelerates in higher heart rate as the affinity of Vernakalant-d6 Hydrochloride for INa also increases .

Temporal Effects in Laboratory Settings

In clinical trials, Vernakalant-d6 Hydrochloride demonstrated rapid conversion of short-duration atrial fibrillation and was well tolerated . For patients with atrial fibrillation continuing for 3–72 hours, the median time to conversion was between 8 and 14 minutes, with 79% of those who converted remaining in sinus rhythm at 24 hours .

Dosage Effects in Animal Models

In animal models of atrial fibrillation, Vernakalant-d6 Hydrochloride selectively prolonged the atrial refractory period without significantly affecting ventricular refractoriness

Metabolic Pathways

Vernakalant-d6 Hydrochloride is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Vernakalant-d6 Hydrochloride involves several key steps:

Starting Material: The synthesis begins with the substrate (1R,2R)-2-(3,4-dimethoxyphenethyloxy)cyclohexylamine.

Cyclization Reaction: An alkaline reagent is added to the substrate in a solvent, followed by the addition of an epoxy compound.

Formation of Hydrochloride Salt: The resulting Vernakalant solution is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

The industrial production of Vernakalant Hydrochloride follows a similar synthetic route but is optimized for higher yield and efficiency. The process avoids the use of heavy metals, making it suitable for the development of both oral and injectable formulations .

Analyse Des Réactions Chimiques

Types of Reactions

Vernakalant-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Amiodarone: Another antiarrhythmic drug used for the treatment of atrial fibrillation.

Ibutilide: A class III antiarrhythmic agent used for the conversion of atrial fibrillation and flutter to sinus rhythm.

Uniqueness

Vernakalant-d6 Hydrochloride is unique due to its selective action on atrial-specific potassium currents, which prolongs the atrial action potential without significantly affecting the ventricular refractory period. This selectivity reduces the risk of proarrhythmic effects commonly associated with other antiarrhythmic agents .

Propriétés

Numéro CAS |

866455-16-5 |

|---|---|

Formule moléculaire |

C₂₀H₂₆D₆ClNO₄ |

Poids moléculaire |

391.96 |

Synonymes |

Vernakalant bis(Methoxy-d3) Hydrochloride; (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride; (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride; (1R,2R)-2- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Di-[2-(2,3-dichlorophenyl)aminoethyl]amine](/img/structure/B1148230.png)